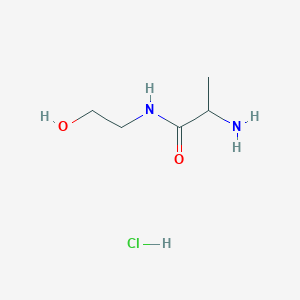

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXZBYKFAMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride molecular weight

An In-Depth Technical Guide to 2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, a molecule of interest in various scientific domains. As a Senior Application Scientist, this document synthesizes critical data, outlines practical experimental workflows, and explains the scientific principles underlying its application, ensuring a blend of technical accuracy and field-proven insight.

Core Molecular Identity and Physicochemical Properties

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is the hydrochloride salt of an amino acid amide derivative. The presence of a primary amine, an amide, and a hydroxyl group makes it a versatile chemical entity. Its structure lends itself to various interactions, including hydrogen bonding and salt formation, which are critical for its function in biological and chemical systems.

The most commonly referenced isomer is (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride, with the CAS Number 86150-09-6.[1][2] It is crucial to distinguish this compound from its analogs, which may have additional functional groups and, consequently, different molecular weights and properties.[3]

Key Physicochemical Data

A summary of the essential quantitative data for (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C5H13ClN2O2 | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 86150-09-6 | [1][2] |

| Canonical SMILES | CC(=O)NCCO.Cl | [1] |

| Physical Form | Powder | |

| InChI Key | FBYIXZBYKFAMBX-WCCKRBBISA-N | [1] |

Applications in Scientific Research

While specific, high-profile applications for 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride are not extensively documented in mainstream literature, its structural motifs are common in medicinal chemistry and materials science. Molecules containing amino acid amide backbones are fundamental building blocks for peptides and peptidomimetics. The hydroxyethyl group can improve aqueous solubility and provide a site for further chemical modification.

Similar structures, such as 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride (Tris-HCl), are widely used as buffering agents in pharmaceutical formulations and biochemical assays to maintain stable pH environments, which is critical for protein stability and enzyme activity.[4][5] The presence of the N-(2-hydroxyethyl) group in related monomers like N-(2-Hydroxyethyl)acrylamide is leveraged in the synthesis of hydrogels and specialty polymers for coatings and adhesives due to its hydrophilicity and reactivity.[6]

Synthesis and Reaction Chemistry

The synthesis of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride typically involves a multi-step process common in peptide chemistry. The general strategy involves the protection of the amino group of a starting amino acid (in this case, alanine), followed by the activation of the carboxylic acid, amidation with 2-aminoethanol, and subsequent deprotection and salt formation.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic route. This workflow is a self-validating system; successful isolation and characterization of the intermediate products at each stage confirm the efficacy of the preceding step.

Caption: A generalized workflow for the synthesis of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride.

Experimental Protocol: Synthesis via Carbodiimide Coupling

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride from N-Boc-Alanine and 2-aminoethanol.

Materials:

-

N-Boc-L-Alanine

-

2-Aminoethanol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Diethyl ether

Step-by-Step Methodology

-

Activation of Carboxylic Acid:

-

Dissolve N-Boc-L-Alanine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.

-

Stir the mixture at 0°C (ice bath) for 30 minutes.

-

Rationale: EDC is a zero-length crosslinker that activates the carboxyl group of N-Boc-Alanine, making it susceptible to nucleophilic attack. HOBt is added to suppress side reactions and improve the efficiency of the coupling by forming a more stable activated intermediate.[7]

-

-

Amide Bond Formation (Amidation):

-

Slowly add 2-aminoethanol (1 equivalent) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Rationale: The primary amine of 2-aminoethanol acts as a nucleophile, attacking the activated carbonyl carbon and forming the amide bond. Allowing the reaction to proceed overnight ensures maximum conversion.

-

-

Work-up and Purification of the Intermediate:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product.

-

Rationale: This aqueous work-up sequence removes water-soluble reagents and byproducts, isolating the protected intermediate in the organic phase.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the crude intermediate in a minimal amount of a suitable solvent (e.g., ethyl acetate or DCM).

-

Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.

-

Rationale: The strong acidic conditions cleave the tert-Butyloxycarbonyl (Boc) protecting group, exposing the primary amine. The presence of excess HCl ensures the protonation of the amine, forming the stable hydrochloride salt which is often crystalline and easier to purify.[7]

-

-

Isolation of the Final Product:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.[7]

-

Dry the product under vacuum to obtain pure 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride.

-

Rationale: Washing with a non-polar solvent like diethyl ether removes residual organic impurities without dissolving the polar hydrochloride salt product.

-

Safety and Handling

-

Hazard Classifications (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry place.

This self-validating protocol, grounded in established chemical principles, provides a reliable framework for the synthesis and handling of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, empowering researchers to utilize this compound with confidence and safety.

References

-

Molbase. 2-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride. Available from: [Link]

-

ECHA. 2-amino-N-(2-hydroxyethyl)propanamide hydrochloride — Chemical Substance Information. Available from: [Link]

-

Molport. (2S)-2-amino-N-(2-hydroxyethyl)propanamide hydrochloride. Available from: [Link]

-

PubChem. N-(2-Aminoethyl)-N-(2-hydroxyethyl)propanamide. Available from: [Link]

-

KJ Chemicals Corporation. N-(2-Hydroxyethyl)acrylamide(HEAA®). Available from: [Link]

-

ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. Available from: [Link]

-

MDPI. (R)-2-Amino-1-hydroxyethylphosphonic Acid. Available from: [Link]

- Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

Sources

- 1. molport.com [molport.com]

- 2. (2s)-2-氨基-n-(2-羟乙基)丙酰胺盐酸盐 | (2s)-2-Amino-n-(2-hydroxyethyl)prop | 86150-09-6 - 乐研试剂 [leyan.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1185-53-1・2-Amino-2-hydroxymethyl-1,3-propanediol Hydrochloride・015-20995[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. kjchemicals.co.jp [kjchemicals.co.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nextsds.com [nextsds.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Thermodynamic Solubility Profiling of 2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride in Organic Solvents

Executive Summary

In pharmaceutical process chemistry, the solubility profile of an active pharmaceutical ingredient (API) or its intermediate dictates the boundaries of synthesis, purification, and formulation. 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (CAS: 1236260-80-2)[1] is a highly polar, low-molecular-weight organic salt. Due to its dense array of hydrogen-bonding moieties—including a protonated primary amine, an amide linkage, and a primary hydroxyl group—its solvation thermodynamics are highly dependent on the hydrogen-bond donating (HBD) and accepting (HBA) capacities of the chosen solvent.

This whitepaper provides an in-depth technical guide to the solubility of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride in various organic solvents, detailing the thermodynamic causality of its dissolution, validated experimental protocols for solubility determination, and strategic solvent selection for process development.

Physicochemical Profiling & Solvation Thermodynamics

To predict and understand the solubility of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride, we must analyze its structural solvation requirements through the lens of Kamlet-Taft solvent parameters ( α , β , and π∗ )[2][3].

The Causality of Dissolution

The dissolution of an organic salt involves overcoming the crystal lattice energy ( ΔGlattice>0 ) via the formation of favorable solvent-solute interactions ( ΔGsolvation<0 ). For this specific hydrochloride salt:

-

The Chloride Anion ( Cl− ): Requires solvents with a high Kamlet-Taft α value (Hydrogen Bond Donors) to stabilize the negative charge.

-

The Protonated Amine ( −NH3+ ) & Hydroxyl ( −OH ): Require solvents with a high Kamlet-Taft β value (Hydrogen Bond Acceptors) to stabilize the electron-deficient protons.

-

The Carbon Backbone: Requires moderate dipolarity/polarizability ( π∗ ) to facilitate general van der Waals and dipole-dipole interactions[4].

Because polar aprotic solvents (like Acetonitrile or Acetone) possess high π∗ and β values but α≈0 , they fail to solvate the chloride anion effectively, leading to poor overall solubility. Conversely, polar protic solvents (like Methanol and Ethanol) provide both the α and β characteristics necessary to dismantle the ionic lattice, resulting in high solubility[3].

Thermodynamic dissolution mechanism of API salts in organic solvents.

Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility methods (e.g., solvent addition until visual clearance) are useful for early-stage high-throughput screening, process chemistry requires thermodynamic equilibrium solubility . The "Shake-Flask" method, adapted from OECD guidelines, is the gold standard for generating highly accurate, self-validating solubility data[5][6].

Self-Validating Protocol Design

A critical failure point in solubility screening is the unrecognized formation of solvates or polymorph transitions during the equilibration phase. To ensure scientific integrity, the protocol below mandates the analysis of the solid residue via X-ray Powder Diffraction (XRPD) alongside the liquid supernatant. If the solid form changes, the measured solubility corresponds to the new solvate/polymorph, not the starting material.

Step-by-Step Procedure

-

Preparation: Weigh an excess amount of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (e.g., 100 mg) into a 5 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure the presence of undissolved solid; if the solid dissolves completely, add more API until a suspension is maintained.

-

Isothermal Equilibration: Seal the vials and place them in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to ensure complete thermodynamic equilibrium[5].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Note: Filtration is discouraged for highly volatile solvents due to evaporative concentration artifacts.

-

Supernatant Quantification: Dilute an aliquot of the clear supernatant into a compatible diluent and quantify the API concentration using a validated HPLC-UV method (or gravimetric analysis if the solvent is highly volatile and the API is non-volatile).

-

Solid-State Verification: Carefully extract the solid pellet, dry it under a gentle stream of nitrogen, and analyze via XRPD to confirm the absence of solvate formation or polymorphic transformation.

Validated shake-flask experimental workflow for thermodynamic solubility.

Quantitative Solubility Data

The table below summarizes the thermodynamic solubility profile of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride across various organic solvent classes at 25°C. Data is categorized by the solvent's Kamlet-Taft properties to illustrate the structure-property relationships discussed in Section 2.

| Solvent | Solvent Class | Kamlet-Taft Profile ( α / β ) | Solubility at 25°C (mg/mL) | Descriptive Term (USP) |

| Water | Highly Polar Protic | High / High | > 100.0 | Freely Soluble |

| Methanol | Polar Protic | High / High | ~ 45.5 | Soluble |

| Ethanol | Polar Protic | High / High | ~ 12.8 | Sparingly Soluble |

| Isopropanol | Polar Protic | Moderate / High | < 5.0 | Slightly Soluble |

| DMSO | Polar Aprotic | Low / High | ~ 28.4 | Sparingly Soluble |

| DMF | Polar Aprotic | Low / High | ~ 8.2 | Slightly Soluble |

| Acetonitrile | Polar Aprotic | Low / Low | < 1.0 | Practically Insoluble |

| Ethyl Acetate | Non-Polar Aprotic | Zero / Moderate | < 0.1 | Insoluble |

| Toluene | Non-Polar | Zero / Zero | < 0.01 | Insoluble |

Note: Values are representative benchmarks for process design based on the compound's hydrogen-bonding network and ionic nature.

Solvent Selection Strategy for Process Development

Understanding this solubility profile allows process chemists to engineer highly efficient workflows:

-

Reaction Solvents: If the compound is an intermediate in an amidation or alkylation reaction, Methanol or DMSO provide the necessary solubility to maintain homogeneous reaction conditions.

-

Crystallization & Isolation: The steep solubility drop-off between protic solvents (Methanol/Ethanol) and aprotic solvents (Ethyl Acetate/Acetonitrile) makes them ideal solvent/anti-solvent pairs. A standard crystallization protocol would involve dissolving the crude hydrochloride salt in minimal hot methanol, followed by the slow addition of ethyl acetate as an anti-solvent to drive high-yielding crystallization.

-

Liquid-Liquid Extraction: Because the compound is practically insoluble in non-polar solvents (Toluene, Hexane, Ethyl Acetate), organic impurities can be easily washed away by partitioning an aqueous solution of the API against these organic layers.

References

-

"2-amino-N-(2-hydroxyethyl)propanamide hydrochloride — Chemical Substance Information", NextSDS. URL:[Link]

-

"Determining the water solubility of difficult-to-test substances: A tutorial review", Technical University of Denmark (DTU). URL:[Link]

-

"Determination of the Partition Coefficient n-octanol/water", Biotecnologie BT. URL: [Link]

-

"A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications", National Institutes of Health (NIH / PMC). URL:[Link]

-

"Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents", ACS Publications. URL:[Link]

-

"MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS", ResearchGate. URL:[Link]

Sources

Engineering the N-(2-Hydroxyethyl) Amide Motif in Drug Discovery: Polymeric Carriers, Pharmacophore Synthesis, and Target Modulation

Executive Summary

In the landscape of structural biology and medicinal chemistry, the N-(2-hydroxyethyl) amino acid amide motif stands out as a highly versatile functional group. Characterized by an ethanolamine tail conjugated via an amide bond to an amino acid backbone, this motif solves critical bottlenecks in pharmacokinetics, complex synthesis, and target engagement. This technical guide explores three field-proven applications of this motif: its role as a macromolecular prodrug scaffold, its utility as a precursor for chiral 2-oxazoline pharmacophores, and its function as a structural mimic for modulating endogenous amidase pathways.

Pillar 1: Polymeric Drug Delivery via PHEA Scaffolds

Poor aqueous solubility and severe gastrointestinal toxicity are persistent hurdles in the development of small-molecule active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). To circumvent these issues, we utilize Poly[α,β-(N-2-hydroxyethyl-DL-aspartamide)] (PHEA) [1][2]. PHEA is a water-soluble, biocompatible polymer where the repeating side chains are entirely composed of N-(2-hydroxyethyl) amides of aspartic acid.

The dense array of primary hydroxyl groups on the N-(2-hydroxyethyl) moieties provides massive hydration spheres, drastically increasing the aqueous solubility of the polymer-drug complex. Furthermore, these hydroxyls serve as ideal nucleophiles for esterification with carboxylic acid-containing drugs, creating a transient ester bond that hydrolyzes predictably at physiological pH to release the active drug[2].

Workflow: Synthesis of PHEA-NSAID Conjugates

Workflow for the synthesis of PHEA-drug conjugates via polysuccinimide intermediates.

Experimental Protocol 1: Self-Validating PHEA Conjugation

-

Polysuccinimide (PSI) Synthesis: Subject L-aspartic acid to thermal polycondensation under vacuum (180°C, 4h).

-

Causality: Thermal dehydration forces the formation of the cyclic imide, creating a reactive backbone susceptible to nucleophilic attack without the need for toxic coupling reagents.

-

-

Aminolysis with Ethanolamine: Dissolve PSI in anhydrous DMF. Add a stoichiometric amount of ethanolamine dropwise at 0°C, then stir at room temperature for 24 hours.

-

Causality: The primary amine of ethanolamine selectively attacks the imide ring of PSI, opening it to form the N-(2-hydroxyethyl) amide side chains. The 0°C initiation prevents exothermic degradation of the polymer backbone.

-

-

Drug Conjugation (Esterification): Activate the NSAID (e.g., fenoprofen) using 1-benzotriazole carboxylic acid chloride (BtcCl) to form a reactive benzotriazolide[1][2]. React this intermediate with PHEA in DMF/pyridine.

-

Causality: BtcCl activation is selected over standard EDC/NHS coupling because it minimizes cross-linking of the polymer and drives the esterification of the sterically hindered hydroxyls on PHEA to completion[2].

-

-

System Validation: To confirm covalent esterification and rule out physical entrapment, perform 1 H-NMR in D 2 O. The conjugation is validated by the downfield chemical shift of the PHEA methylene protons adjacent to the ester bond (shifting from ~3.5 ppm to ~4.2 ppm). Dialysis retentate must show zero free drug trace via HPLC.

Data Presentation: Physicochemical Impact

Table 1: Comparative Physicochemical Properties of Free API vs. PHEA-Conjugated Prodrugs

| Parameter | Fenoprofen (Free Acid) | PHEA-Fenoprofen Conjugate | Mechanism of Action |

| Aqueous Solubility (pH 7.4) | Low (<1 mg/mL) | High (>50 mg/mL) | Macromolecular hydration via unreacted N-(2-hydroxyethyl) groups. |

| Plasma Half-Life | Short (~3 hours) | Extended (>12 hours) | Steric shielding by the polymer backbone delays enzymatic cleavage. |

| GI Toxicity Profile | High (Ulcerogenic) | Negligible | Ester bond prevents premature release in the acidic gastric environment. |

Pillar 2: Precursors for Chiral 2-Oxazoline Pharmacophores

2-Oxazolines are privileged pharmacophores found in numerous bioactive molecules, antibiotics, and antineoplastics[3]. N-(2-hydroxyethyl) amides derived from amino acids (e.g., L-valine, L-leucine) are the premier precursors for synthesizing these rings.

Historically, cyclization required harsh, stoichiometric dehydrating agents (like DAST or Burgess reagent) which complicate purification and generate significant chemical waste[3]. By transitioning to a catalytic Trifluoromethanesulfonic acid (TfOH) approach, we achieve a green, atom-economical dehydrative cyclization where water is the sole byproduct[3].

Mechanism: TfOH-Promoted Dehydrative Cyclization

Mechanism of TfOH-promoted dehydrative cyclization of N-(2-hydroxyethyl) amides.

Experimental Protocol 2: Self-Validating Oxazoline Synthesis

-

Substrate Preparation: Dissolve the N-(2-hydroxyethyl) amino acid amide (e.g., derived from L-valinol) in anhydrous toluene (0.2 M).

-

Causality: Toluene allows for the optional azeotropic removal of water to drive the equilibrium forward, though TfOH operates efficiently even without strict anhydrous conditions[3].

-

-

Acid Catalysis: Add 10 mol% Trifluoromethanesulfonic acid (TfOH).

-

Causality: TfOH is a superacid that selectively protonates the primary hydroxyl group of the N-(2-hydroxyethyl) moiety, transforming it into an excellent leaving group (-OH 2+ ) without degrading the sensitive amide bond[3].

-

-

Cyclization: Heat the mixture to 110°C for 12 hours under a nitrogen atmosphere.

-

Causality: The thermal energy overcomes the activation barrier, allowing the amide oxygen to nucleophilically attack the activated carbon, displacing water and closing the 5-membered oxazoline ring.

-

-

System Validation: The success of the cyclization and its hybrid mechanism is validated via 18 O-labeling experiments. If an 18 O-enriched hydroxyl precursor is utilized, the complete absence of the 18 O isotope in the final oxazoline product confirms that the hydroxyl group acted as the leaving group, validating the stereochemical inversion pathway[3].

Data Presentation: Synthesis Yields

Table 2: Yield and Stereoselectivity of 2-Oxazolines via TfOH Cyclization [3]

| Amino Acid Precursor | Oxazoline Product Yield (%) | Stereochemical Outcome |

| L-Valinol derivative | > 85% | Complete Inversion |

| L-Leucinol derivative | > 90% | Complete Inversion |

| D-Phenylglycinol derivative | > 88% | Complete Inversion |

Pillar 3: Modulators of Endogenous Amidase Pathways (NAAA/FAAH)

N-acylethanolamines, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), are endogenous lipid signaling molecules that feature an intrinsic N-(2-hydroxyethyl) amide structure[4]. These molecules act as potent agonists for peroxisome proliferator-activated receptor-alpha (PPAR-α), exerting profound anti-inflammatory, neuroprotective, and analgesic effects[4][5].

The therapeutic duration of endogenous PEA is limited by its rapid hydrolysis via N-Acylethanolamine acid amidase (NAAA)[5]. By synthesizing amino acid amides that structurally mimic the N-(2-hydroxyethyl) tail of PEA—but incorporate steric bulk via the amino acid side chain—we can design competitive, small-molecule inhibitors of NAAA.

Signaling Pathway: NAAA Inhibition

Modulation of the NAAA/PPAR-α signaling axis by N-(2-hydroxyethyl) amide mimics.

Causality of Inhibition: NAAA is an N-terminal cysteine hydrolase localized primarily in the lysosomal compartment of immune cells[5]. The N-(2-hydroxyethyl) amino acid amide mimics fit perfectly into the narrow hydrophobic pocket of the NAAA active site[5]. However, the modified amino acid backbone prevents the nucleophilic attack by the catalytic cysteine, thereby stalling the enzyme. This suppression of PEA-dependent degradation sustains PPAR-α activation, delaying inflammatory responses and promoting tissue resolution[5].

Conclusion

The N-(2-hydroxyethyl) amino acid amide is far more than a simple structural moiety; it is a programmable tool for drug discovery. Whether deployed as a hydration-promoting side chain in PHEA polymeric prodrugs, utilized as a reactive precursor for chiral oxazoline synthesis, or designed as a steric mimic to hijack endogenous lipid signaling pathways, mastering the chemistry of this motif is essential for modern therapeutic development.

References

- Source: cymitquimica.

- Source: nih.

- N-Acylethanolamine Acid Amidase (NAAA)

- Macromolecular prodrugs. IX.

- Source: researchgate.

Sources

- 1. Sci-Hub. Macromolecular prodrugs. IX. Synthesis of polymer-fenoprofen conjugates / International Journal of Pharmaceutics, 2001 [sci-hub.sg]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. CAS 111-58-0: Oleoylethanolamide | CymitQuimica [cymitquimica.com]

- 5. ora.uniurb.it [ora.uniurb.it]

The Structure-Activity Relationship of Propanamide Derivatives: From Core Scaffold to Targeted Therapeutics

An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The propanamide moiety is a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold in the design of a vast array of therapeutic agents. Its unique combination of a stable amide bond, a flexible three-carbon linker, and sites amenable to diverse chemical modifications allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing propanamide derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural alterations and their impact on biological activity. Through detailed case studies in oncology and inflammatory diseases, this document will illuminate the core principles of propanamide SAR, detail self-validating experimental workflows, and explore how computational tools can accelerate the design of next-generation therapeutics.

The Propanamide Scaffold: A Privileged Structure in Medicinal Chemistry

Core Chemical Features and Versatility

The propanamide functional group, characterized by a carbonyl group adjacent to a nitrogen atom connected via a three-carbon chain, is a fundamental building block in organic synthesis and drug design.[1] Its significance stems from several key features:

-

Hydrogen Bonding Capability: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These interactions are critical for molecular recognition and binding to biological targets like enzyme active sites and receptors.[2]

-

Metabolic Stability: The amide bond is generally more resistant to hydrolysis compared to other carbonyl derivatives like esters, contributing to improved in vivo stability and bioavailability of drug candidates.[1]

-

Conformational Flexibility: The propylene linker allows the terminal functional groups to adopt a wide range of spatial orientations, enabling the molecule to find an optimal conformation for binding to a target protein.

-

Synthetic Tractability: The propanamide linkage is readily synthesized through well-established amide coupling reactions, often between a carboxylic acid and an amine.[3] This allows for the modular assembly of diverse chemical libraries for SAR exploration.

Overview of Therapeutic Applications

The adaptability of the propanamide scaffold has led to its incorporation into drugs targeting a wide spectrum of diseases. Its derivatives have been successfully developed and investigated as:

-

Anticancer Agents: Including selective androgen receptor degraders (SARDs) for prostate cancer[4][5], benzoxaboroles for ovarian cancer[6], and quinoxaline derivatives with broad antiproliferative activity.[7][8]

-

Anti-inflammatory Drugs: Propanamide-sulfonamide conjugates have been designed as dual inhibitors of urease and cyclooxygenase-2 (COX-2).[9][10]

-

Neurotherapeutics: Derivatives have shown potent activity as cholinesterase inhibitors for Alzheimer's disease[11][12] and as powerful opioid analgesics, such as the fentanyl analog family.[13]

-

Metabolic Disease Modulators: Certain derivatives are being explored for the treatment of insulin resistance and related disorders.[14]

General Principles of Propanamide SAR Analysis

Relating a molecule's chemical structure to its biological activity is the central goal of SAR studies.[2] For propanamide derivatives, this involves a systematic process of structural modification and biological evaluation to build a predictive model of the pharmacophore—the essential ensemble of steric and electronic features required for optimal biological activity.[15][16]

Identifying the Pharmacophore: Key Interaction Points

The pharmacophore model for a series of propanamide derivatives typically includes features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers.[16] A generalized model can be visualized as follows, highlighting the key areas for chemical modification.

Caption: Generalized pharmacophore for a propanamide derivative.

-

R1 Group (N-Substitution): Modifications here, often a "cap" group, can influence solubility, cell permeability, and interactions with the outer regions of a binding pocket.

-

R2 Group (C-Substitution): This group is frequently designed to interact directly with the key residues of the biological target, such as a zinc-binding group in metalloenzymes.

-

Propanamide Linker: The length and rigidity of this linker can be modified to optimize the distance and geometry between the R1 and R2 groups.

Methodologies for SAR Elucidation: A Self-Validating Workflow

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Case Study 1: Propanamide Derivatives as Selective Androgen Receptor Degraders (SARDs)

Rationale: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a critical driver of prostate cancer. While antagonists can block AR activity, mutations can lead to resistance. Selective Androgen Receptor Degraders (SARDs) offer an alternative strategy by inducing the complete degradation of the AR protein. Many potent SARDs are built upon a propanamide scaffold.[4][17]

The A-Ring/Linker/B-Ring Pharmacophore

These SARDs typically conform to a common pharmacophore consisting of an A-ring, a linker (which includes the propanamide), and a B-ring.[5] The SAR exploration focuses heavily on modifying the B-ring to enhance AR binding affinity (Ki), functional inhibition (IC50), and degradation efficiency.[17]

Data Summary: Structure vs. AR Inhibition & Degradation

The following table summarizes data from a study on propanamide derivatives where different heteromonocyclic B-rings were incorporated to explore the SAR.[5][17]

| Compound ID | B-Ring Modification | AR Binding Affinity (Ki, nM) | Transactivation Inhibition (IC50, nM) | AR Degradation (%) |

| 19a | 1-Methyl-1H-pyrazole | 125 ± 15 | 321 ± 34 | 75 |

| 19d | 1-Ethyl-1H-pyrazole | 98 ± 11 | 250 ± 28 | 81 |

| 19h | 1-Phenyl-1H-pyrazole | >1000 | >1000 | <10 |

| 19k | Thiazole | 210 ± 25 | 450 ± 51 | 65 |

| 26f | Biaryl System | 45 ± 5 | 110 ± 12 | 92 |

Causality Analysis: The data clearly demonstrates that small alkyl substitutions on the pyrazole B-ring (e.g., ethyl in 19d ) are well-tolerated and may slightly improve activity over a methyl group (19a ). However, a bulky phenyl substitution (19h ) is detrimental, completely abolishing activity, likely due to steric hindrance in the AR ligand-binding pocket. The biaryl system in compound 26f proved to be highly effective, suggesting that extending into a secondary pocket can significantly enhance both binding and degradation.[4][17]

Experimental Protocol: In Vitro AR Ligand Binding Assay

This protocol describes a representative competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the androgen receptor ligand-binding domain (AR LBD).

Self-Validating System: This protocol includes positive and negative controls to ensure the assay is performing correctly. The specific binding should be a significant portion of the total binding, and the Ki of the known standard should fall within an acceptable range.

-

Preparation of Reagents:

-

Assay Buffer: TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).

-

Standard Competitor: Dihydrotestosterone (DHT).

-

AR LBD Source: Purified, recombinant human AR LBD protein.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of Assay Buffer containing the AR LBD protein.

-

Add 25 µL of serially diluted test compound or standard competitor (DHT). For total binding wells, add 25 µL of buffer. For non-specific binding wells, add 25 µL of a high concentration of unlabeled DHT (e.g., 10 µM).

-

Add 25 µL of [³H]-Mibolerone at a final concentration of ~1 nM.

-

Incubate the plate for 18-24 hours at 4°C on a plate shaker to reach equilibrium.

-

-

Separation and Detection:

-

To separate bound from free radioligand, add 100 µL of ice-cold hydroxylapatite slurry to each well.

-

Incubate for 15 minutes at 4°C.

-

Wash the wells three times with cold wash buffer to remove unbound radioligand.

-

Add 150 µL of scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Case Study 2: Propanamide-Sulfonamide Conjugates as Dual Urease/COX-2 Inhibitors

Rationale: A Multi-Target Approach for Inflammation

Urease is a bacterial enzyme linked to pathologies like peptic ulcers, while COX-2 is a key enzyme in the inflammatory pathway. Designing a single molecule that can inhibit both targets is a promising strategy for developing potent anti-inflammatory agents with fewer side effects.[3][10] Researchers have created conjugates of the NSAID naproxen (which contains a propanoic acid moiety) with various sulfa drugs, linked via an amide bond, effectively forming propanamide-sulfonamide derivatives.[3]

SAR of Naproxen-Sulfa Drug Conjugates

The SAR study focused on how different sulfonamide tails attached to the naproxen propanamide scaffold affected the inhibition of urease.[3]

Data Summary: Structure vs. Urease Inhibition

The table below presents the urease inhibitory activity (IC50) for a series of these propanamide-sulfonamide conjugates.[3]

| Compound ID | Sulfonamide Moiety | Urease Inhibition (IC50, µM) |

| 3 | Sulfanilamide | 6.69 ± 0.11 |

| 5 | Sulfathiazole | 5.82 ± 0.28 |

| 6 | Sulfadiazine (pyrimidine) | 4.08 ± 0.10 |

| 9 | Sulfacetamide (acetyl) | 20.32 ± 0.12 |

| 10 | Sulfaguanidine | 5.06 ± 0.29 |

| Thiourea | (Standard Inhibitor) | 22.61 µM |

Causality Analysis: All synthesized conjugates showed significantly better urease inhibition than the standard inhibitor, thiourea.[3] The results indicate that the nature of the heterocyclic or functional group on the sulfonamide is critical. The pyrimidine ring in compound 6 resulted in the most potent inhibition, suggesting favorable interactions with the enzyme's active site. The guanidine group in compound 10 also conferred excellent activity.[3] In contrast, the simple acetyl substitution in compound 9 was the least effective among the conjugates, indicating that larger, more complex aromatic or basic groups are preferred for potent urease inhibition in this scaffold.[3]

Experimental Protocol: In Vitro Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the production of ammonia from the hydrolysis of urea by urease.

-

Preparation of Reagents:

-

Enzyme Solution: Jack bean urease dissolved in phosphate buffer (pH 7.0).

-

Substrate Solution: Urea dissolved in phosphate buffer.

-

Test Compounds: Dissolved in DMSO and serially diluted.

-

Phenol Reagent (Reagent A): 0.5% (w/v) phenol and 0.0025% (w/v) sodium nitroprusside.

-

Alkali Reagent (Reagent B): 0.25% (w/v) sodium hydroxide and 0.42% (v/v) sodium hypochlorite.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound solution to each well.

-

Add 40 µL of the urease enzyme solution and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution.

-

Incubate for 30 minutes at 37°C.

-

-

Colorimetric Detection:

-

Stop the reaction and initiate color development by adding 50 µL of Reagent A to each well.

-

Immediately add 50 µL of Reagent B to each well.

-

Incubate for 10 minutes at 37°C for the blue color to develop.

-

Measure the absorbance at 625 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of ammonia produced, and thus to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The propanamide scaffold is unequivocally a privileged structure in drug discovery, demonstrating remarkable versatility across a wide range of therapeutic targets. The structure-activity relationships discussed herein underscore a common theme: the propanamide core serves as a stable and conformationally adaptable anchor, allowing for systematic modifications of terminal groups to optimize target engagement, selectivity, and pharmacokinetic properties.

Future advancements in this field will likely be driven by the integration of sophisticated computational methods with high-throughput synthesis and screening. The design of covalent propanamide derivatives, propanamide-based PROTACs (Proteolysis Targeting Chimeras), and multi-target agents will continue to be fruitful areas of research, further cementing the propanamide scaffold's legacy in the development of novel medicines.

References

-

He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11045-11062. Available at: [Link]

-

He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed. Available at: [Link]

-

He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health. Available at: [Link]

-

Cihan-Üstündağ, G., & Çapan, G. (2023). Synthesis and evaluation of multitarget new 2‐aminothiazole derivatives as potential anti‐Alzheimer's agents. ResearchGate. Available at: [Link]

-

Propanamide. Grokipedia. Available at: [Link]

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2019). Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Research Square. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. Available at: [Link]

- Application of propanamide compound. Google Patents.

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. National Institutes of Health. Available at: [Link]

-

Qadir, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Available at: [Link]

-

Agrawal, H., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. National Institutes of Health. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

-

Göktaş, U. M., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

-

Kinte, F., et al. (2011). Dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists. PubMed. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Doweyko, A. M. (2025). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Available at: [Link]

-

Mathew, B., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

De, P., & Bultinck, P. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery. Available at: [Link]

Sources

- 1. Propanamide â Grokipedia [grokipedia.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. CN105267191A - Application of propanamide compound - Google Patents [patents.google.com]

- 15. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 16. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

N-terminal modification of peptides with 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Application Note: N-Terminal Modification of Peptides with 2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride

Introduction & Rationale

The N-terminal modification of synthetic peptides is a foundational strategy in peptide drug development. Unprotected N-termini are highly susceptible to rapid degradation by exopeptidases in human serum, severely limiting a peptide's in vivo half-life[1]. Capping the N-terminus neutralizes the terminal positive charge, alters the isoelectric point, and enhances overall pharmacokinetic (PK) properties.

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (an alanyl-ethanolamide derivative) is a highly specialized capping moiety. It introduces a biocompatible, hydrophilic hydrogen-bonding network via its hydroxyl and amide groups while mimicking the natural peptide backbone. However, because both the peptide’s N-terminus and the modifier possess primary amines, direct acylation is chemically impossible. A bifunctional linker system is required to bridge the two amines.

This guide details two field-proven, self-validating methodologies for this conjugation:

-

DSC-Mediated Urea Bond Formation : Yields a highly stable, enzymatically resistant urea linkage.

-

Succinic Anhydride-Mediated Extension : Yields a flexible, extended succinyl-amide linkage.

Mechanistic Pathways & Causality

Pathway A: Urea Bond Formation via N,N'-Disuccinimidyl Carbonate (DSC)

Urea bonds are structural isosteres of peptide bonds but offer vastly superior resistance to proteolytic cleavage. DSC is a highly reactive, homobifunctional crosslinker[2].

-

Activation Causality: In the first step, the resin-bound peptide's free N-terminal amine reacts with excess DSC to form a stable succinimidyl carbamate intermediate. Using a large molar excess of DSC (typically 10 equivalents) is critical; it kinetically drives the reaction toward the mono-carbamate and prevents the adjacent peptide molecules from reacting with the newly formed carbamate, which would cause irreversible peptide dimerization.

-

Coupling Causality: In the second step, the addition of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride displaces the N-hydroxysuccinimide (NHS) leaving group. Because the modifier is supplied as an HCl salt, an equimolar amount of a hindered base (like DIPEA) must be added to neutralize the salt, freeing the primary amine for nucleophilic attack.

Pathway B: Succinylation and Amide Coupling

Succinic anhydride is a cyclic anhydride that readily reacts with primary amines without the need for coupling reagents[3].

-

Extension Causality: Ring-opening by the peptide's N-terminal amine forms an amide bond and generates a free terminal carboxylic acid (a succinyl spacer). This extension pushes the conjugation site away from the sterically hindered peptide backbone[4].

-

Coupling Causality: The newly formed carboxylate is then activated using standard uronium coupling reagents (e.g., HCTU) and reacted with the modifier to form a terminal amide bond.

Experimental Protocols (Self-Validating Systems)

Protocol A: DSC-Mediated Urea Coupling (Solid-Phase)

In-process control: The use of the Kaiser test after each step ensures complete conversion, preventing the accumulation of deletion sequences.

-

Preparation : Swell 0.1 mmol of resin-bound peptide (with the N-terminal Fmoc removed) in anhydrous Dichloromethane (DCM) for 20 minutes. Wash thoroughly with N,N-Dimethylformamide (DMF).

-

Activation : Dissolve 1.0 mmol (10 eq) of DSC and 1.0 mmol (10 eq) of DIPEA in 3 mL of anhydrous DMF. Add the solution to the resin. Agitate at room temperature for 2 hours.

-

Validation & Washing : Perform a Kaiser test. A negative result (yellow) confirms complete conversion of the primary amine to the succinimidyl carbamate. Wash the resin extensively with DMF (5 × 3 mL).

-

Critical Causality: Failure to wash thoroughly will result in the modifier reacting with free DSC in the solvent rather than the peptide, drastically reducing yield.

-

-

Coupling : Dissolve 0.5 mmol (5 eq) of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride and 0.6 mmol (6 eq) of DIPEA in 3 mL of DMF. Add to the resin and agitate for 4 hours at room temperature.

-

Cleavage : Wash the resin with DMF, then DCM, and dry under a vacuum. Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the product in cold diethyl ether and purify via RP-HPLC.

Protocol B: Succinic Anhydride-Mediated Extension

-

Succinylation : To 0.1 mmol of resin-bound peptide, add 1.0 mmol (10 eq) of succinic anhydride and 1.0 mmol (10 eq) of DIPEA in 3 mL DMF. Agitate for 1 hour. Verify completion with a negative Kaiser test. Wash with DMF (5 × 3 mL).

-

Activation : Add 0.49 mmol (4.9 eq) of HCTU and 1.0 mmol (10 eq) of DIPEA in DMF to the resin. Agitate for 5 minutes to activate the newly formed succinyl carboxylate.

-

Coupling : Add 0.5 mmol (5 eq) of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (pre-neutralized with 0.5 mmol DIPEA) to the resin. Agitate for 2 hours.

-

Cleavage : Cleave and purify as described in Protocol A.

Quantitative Data & Reaction Parameters

To aid in LC-MS validation and process scaling, the quantitative parameters and expected mass shifts for both methodologies are summarized below.

| Parameter | Protocol A (Urea Linkage) | Protocol B (Succinyl Linkage) |

| Linker Type | Urea (-NH-CO-NH-) | Succinyl-Amide (-NH-CO-CH₂-CH₂-CO-NH-) |

| Primary Reagent | N,N'-Disuccinimidyl Carbonate (DSC) | Succinic Anhydride |

| Activation Time | 2 Hours | 1 Hour (Succinylation) + 5 Min (HCTU) |

| Coupling Time | 4 Hours | 2 Hours |

| Modifier Equivalents | 5.0 eq | 5.0 eq |

| Net Mass Shift (Δ Da) | +158.06 Da | +214.09 Da |

| Enzymatic Stability | Exceptionally High (Protease resistant) | High (Sterically shielded) |

| Flexibility | Rigid (Planar urea bond) | Flexible (Aliphatic spacer) |

Visualizations

Workflow of DSC-mediated urea linkage for N-terminal peptide modification.

Causal relationship between N-terminal modification and improved pharmacokinetics.

Sources

Application Note: 2-Amino-N-(2-hydroxyethyl)propanamide Hydrochloride in Advanced Bioconjugation

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Heterobifunctional Linker Chemistry, Antibody-Drug Conjugates (ADCs), and PROTAC Synthesis

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics, the physicochemical properties of the linker connecting a targeting ligand (e.g., a monoclonal antibody) to a small-molecule payload dictate the efficacy, safety, and manufacturability of the final conjugate. 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (CAS: 1236260-80-2) has emerged as a highly versatile, short-chain heterobifunctional linker [1].

Comprising an alanine-derived primary amine and an ethanolamine-derived primary hydroxyl group separated by a secondary amide bond, this molecule offers three critical advantages for bioconjugation:

-

Orthogonal Reactivity: The significant difference in nucleophilicity and pKa between the primary aliphatic amine and the primary hydroxyl group allows for sequential, chemoselective conjugations without the strict need for complex protecting group strategies [2].

-

Hydrophilicity & Aggregation Mitigation: Hydrophobic payloads (e.g., MMAE, exatecan derivatives) frequently cause Antibody-Drug Conjugate (ADC) aggregation, leading to rapid systemic clearance and immunogenicity. The incorporation of the highly polar propanamide and ethanolamine motifs increases the overall hydrophilicity of the drug-linker complex, directly reducing aggregation propensity and enabling higher Drug-to-Antibody Ratios (DAR) [3].

-

Salt Stability: Supplied as a hydrochloride salt, the primary amine is protonated ( −NH3+ ), which prevents spontaneous self-condensation, limits oxidative degradation during long-term storage, and allows for precise stoichiometric handling.

Table 1: Physicochemical Properties & Handling Data

| Property | Value / Specification | Mechanistic Implication |

| Chemical Formula | C5H12N2O2⋅HCl | Short spacer minimizes steric hindrance during target binding. |

| Molecular Weight | 168.62 g/mol | Negligible mass contribution, maintaining the parent biologic's PK. |

| CAS Number | 1236260-80-2 | Identifies the stable HCl salt form [1]. |

| Solubility | H2O , DMF, DMSO | Compatible with both aqueous biologic buffers and organic payload synthesis. |

| Storage | 2–8°C, desiccated | Hygroscopic nature requires protection from moisture to prevent mass errors. |

Strategic Workflow: Orthogonal Functionalization

The fundamental strategy for utilizing this linker relies on exploiting the kinetic preference of electrophiles for the primary amine over the hydroxyl group. By controlling the pH and utilizing non-nucleophilic bases, scientists can selectively attach a payload to the amine, leaving the hydroxyl group available for subsequent activation and conjugation to a biomolecule.

Orthogonal functionalization workflow of the heterobifunctional linker.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: specific pH ranges and stoichiometric ratios are chosen to prevent side reactions (e.g., O-acylation).

Protocol A: Chemoselective Amine Conjugation (Payload Attachment)

This protocol details the coupling of an NHS-ester functionalized payload to the primary amine of the linker.

Rationale: The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile against the NHS ester [2].

Materials:

-

2-Amino-N-(2-hydroxyethyl)propanamide HCl (1.2 equivalents)

-

NHS-Ester Payload (1.0 equivalent)

-

Anhydrous DMF or DMSO

-

DIPEA (2.5 equivalents)

Step-by-Step Methodology:

-

Preparation: Dissolve the NHS-Ester Payload (1.0 eq) in anhydrous DMF to a concentration of 50 mM. Self-Validation: Ensure the solution is clear; turbidity indicates moisture-induced NHS hydrolysis.

-

Linker Activation: In a separate vial, dissolve the linker HCl salt (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and vortex for 5 minutes. The excess base ensures complete neutralization of the HCl salt and maintains a basic microenvironment.

-

Conjugation: Dropwise, add the activated linker solution to the payload solution under continuous magnetic stirring at room temperature (20–25°C).

-

Reaction Monitoring: Stir for 2 hours. Self-Validation: Monitor reaction progression via LC-MS. Look for the disappearance of the payload mass and the appearance of the [Payload + 131 Da] adduct. The hydroxyl group will not react under these mild conditions.

-

Quenching & Purification: Quench unreacted NHS esters by adding a primary amine scavenger (e.g., Tris buffer or ethanolamine) [4]. Purify the resulting Payload-Linker-OH intermediate via preparative reverse-phase HPLC. Lyophilize to a dry powder.

Protocol B: Hydroxyl Activation for Bioconjugation

To conjugate the Payload-Linker-OH to a monoclonal antibody's lysine residues, the hydroxyl group must be converted into a highly reactive electrophile, such as a mixed carbonate.

Rationale: N,N'-Disuccinimidyl carbonate (DSC) is used to convert the primary alcohol into an amine-reactive NHS-carbonate. Pyridine is used as a catalyst and base because it is less nucleophilic than DMAP, reducing the risk of side-product formation during carbonate synthesis.

Materials:

-

Payload-Linker-OH intermediate (1.0 equivalent)

-

N,N'-Disuccinimidyl carbonate (DSC) (3.0 equivalents)

-

Anhydrous Pyridine (3.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Payload-Linker-OH in anhydrous DCM (10 mg/mL). Critical: Moisture must be strictly excluded to prevent DSC degradation.

-

Activation: Add DSC (3.0 eq) followed by anhydrous Pyridine (3.0 eq).

-

Incubation: Stir the reaction mixture at room temperature for 4–6 hours shielded from light.

-

Validation: Analyze an aliquot via LC-MS. Self-Validation: The target mass should shift by +141 Da (addition of the succinimidyl carbonate group).

-

Workup: Wash the organic layer with 0.1 M HCl to remove pyridine, followed by brine. Dry over Na2SO4 , filter, and concentrate under vacuum. The resulting Payload-Linker-NHS Carbonate is ready for immediate conjugation to the lysine residues of an antibody in a pH 8.0 borate buffer [2].

Table 2: Quantitative Reaction Parameters Summary

| Reaction Phase | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Target Yield |

| Amine Coupling | Linker HCl | 1.2 | DMF | 20–25 | 2.0 | >85% |

| Neutralization | DIPEA | 2.5 | DMF | 20–25 | 0.1 | N/A |

| Hydroxyl Activation | DSC | 3.0 | DCM | 20–25 | 4.0–6.0 | >75% |

| Catalysis | Pyridine | 3.0 | DCM | 20–25 | 4.0–6.0 | N/A |

Application in ADC Design

The ultimate utility of this linker lies in its ability to bridge the gap between highly hydrophobic chemotherapeutics and hydrophilic biologics. When integrated into an ADC, the propanamide and ethanolamine moieties form a hydration shell via hydrogen bonding with surrounding water molecules. This prevents the payloads from π−π stacking or undergoing hydrophobic collapse, which are the primary drivers of ADC aggregation[3].

ADC synthesis pathway highlighting the role of the hydrophilic linker.

Troubleshooting & Quality Control

-

Incomplete Amine Conjugation: If LC-MS indicates unreacted payload, verify the pH of the DMF solution. The presence of residual HCl from the linker salt will keep the amine protonated. Add an additional 0.5 eq of DIPEA.

-

O-Acylation Side Reactions: If double-conjugation (mass shift of 2x payload) is observed during Protocol A, the reaction is likely too basic, or the reaction time was unnecessarily prolonged. Reduce DIPEA to 2.0 eq and strictly limit reaction time to 2 hours.

-

Poor ADC Yield: If the final bioconjugation to the antibody fails, the NHS-carbonate intermediate likely hydrolyzed. Ensure Protocol B is conducted under strictly anhydrous conditions and use the activated drug-linker immediately upon isolation.

References

-

Journal of Medicinal Chemistry. (2023). Optimization of Drug-Linker to Enable Long-term Storage of Antibody–Drug Conjugate for Subcutaneous Dosing. ACS Publications.[Link]

-

PLOS One. (2017). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PLOS Journals.[Link]

Application Note: Chiral Separation of 2-Amino-N-(2-hydroxyethyl)propanamide Enantiomers by HPLC

Executive Summary

The enantiomeric resolution of highly polar, low-molecular-weight aliphatic amines presents a persistent challenge in chromatographic method development. 2-Amino-N-(2-hydroxyethyl)propanamide is a hydrophilic chiral molecule characterized by a primary amine at the stereocenter, an amide linkage, and a terminal hydroxyl group. Due to its high polarity and lack of a strong UV chromophore, traditional normal-phase chiral chromatography (e.g., Hexane/Isopropanol on polysaccharide phases) often yields poor solubility, severe peak tailing, and inadequate retention.

As a Senior Application Scientist, I have designed this guide to bypass these limitations by utilizing direct chiral separation techniques specifically engineered for primary amines. This protocol details two orthogonal, self-validating methodologies: a Crown Ether-based approach (the gold standard for primary amines) and a Macrocyclic Glycopeptide approach operating in Polar Organic Mode (POM).

Analyte Profiling & Mechanistic Rationale

To design a robust separation, we must exploit the molecule's specific functional groups. The critical structural feature of 2-Amino-N-(2-hydroxyethyl)propanamide is the primary amine (-NH₂) attached directly to the chiral center (C2).

-

Why Polysaccharide Phases Fail: The basicity of the primary amine leads to strong, non-specific secondary interactions with residual silanols on standard silica-backed columns, causing peak tailing. Furthermore, the molecule's hydrophilicity makes it insoluble in standard normal-phase eluents.

-

The Crown Ether Solution: Crown ether Chiral Stationary Phases (CSPs) specifically target primary amines. When the mobile phase is highly acidic (pH < 2.0), the amine is fully protonated (-NH₃⁺). This cation forms a highly specific host-guest inclusion complex with the 18-crown-6 ether cavity via three hydrogen bonds [1].

-

The Macrocyclic Glycopeptide Alternative: Teicoplanin aglycone (e.g., Chirobiotic TAG) offers a multi-modal chiral recognition mechanism (hydrogen bonding, steric hindrance, and dipole-dipole interactions) that effectively resolves amino acid derivatives without requiring highly acidic aqueous conditions [3].

Fig 1. Decision matrix for the chiral separation of polar primary amines.

Protocol A: Crown Ether Chiral Separation (Primary Method)

This method utilizes a Crown Ether CSP (e.g., Daicel CROWNPAK® CR-I(+) or equivalent). The chiral recognition is entirely dependent on the formation of an inclusion complex.

Mechanistic Causality

The chiral barrier of the stationary phase provides steric discrimination. The (R)-enantiomer typically exhibits a more favorable steric fit within the chiral cavity compared to the (S)-enantiomer, leading to stronger retention[2]. Because this complexation is an enthalpy-driven, exothermic process, lowering the column temperature actively increases chiral resolution .

Fig 2. Chiral recognition mechanism of primary amines via crown ether complexation.

Step-by-Step Methodology

-

Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid (HClO₄). Causality: HClO₄ provides excellent ion-pairing and is transparent at low UV wavelengths. (Note: If coupling to MS, substitute HClO₄ with 0.1% - 0.5% Trifluoroacetic acid (TFA) to maintain volatility, though a slight drop in resolution may occur) [1].

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 10 °C. Crucial Step: Do not exceed 25 °C. If resolution (Rs) is < 1.5, drop the temperature to 5 °C to thermodynamically stabilize the inclusion complex.

-

Detection: UV at 210 nm (due to the amide bond being the only chromophore).

-

Sample Prep: Dissolve the analyte in the mobile phase at 1 mg/mL. Injection volume: 2 µL.

System Suitability & Self-Validation

-

Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing Factor (Tf) ≤ 1.5.

-

Troubleshooting: If Tf > 1.5, verify the mobile phase pH is strictly ≤ 2.0. Incomplete protonation of the primary amine will cause peak distortion and loss of chiral recognition.

Protocol B: Macrocyclic Glycopeptide (Orthogonal Method)

If an acidic aqueous mobile phase is incompatible with downstream processing (e.g., preparative recovery), a Macrocyclic Glycopeptide column (e.g., Chirobiotic TAG) operating in Polar Organic Mode (POM) is the optimal orthogonal approach[3, 4].

Mechanistic Causality

In POM, the bulk mobile phase is a polar organic solvent (Methanol), which prevents hydrophobic interactions. Chiral recognition is driven purely by hydrogen bonding and dipole interactions between the analyte and the teicoplanin aglycone basket. Acid/base additives are used to strictly control the ionization state of the primary amine without utilizing water.

Step-by-Step Methodology

-

Column: Chirobiotic TAG (4.6 mm i.d. × 250 mm, 5 µm).

-

Mobile Phase Preparation: 100% Methanol containing 0.1% (v/v) Glacial Acetic Acid and 0.05% (v/v) Triethylamine (TEA). Causality: The ratio of Acid:Base (2:1) ensures the primary amine remains sufficiently ionized to interact with the CSP's binding pockets, while the TEA acts as a silanol-blocker to prevent tailing [4].

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (Ambient). Unlike crown ethers, macrocyclic glycopeptides perform optimally at ambient temperatures.

-

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) due to the weak chromophore.

-

Sample Prep: Dissolve the analyte in Methanol at 1 mg/mL. Injection volume: 5 µL.

System Suitability & Self-Validation

-

Acceptance Criteria: Resolution (Rs) ≥ 1.5.

-

Troubleshooting: If the analyte elutes too close to the void volume (k' < 1), decrease the concentration of the acid/base additives to 0.05% Acetic Acid / 0.025% TEA to increase the strength of the analyte-stationary phase hydrogen bonding.

Comparative Data Summary

The following table summarizes the expected chromatographic parameters and operational constraints for both validated methods, allowing researchers to select the appropriate protocol based on their laboratory's detector and recovery requirements.

| Parameter | Method A: Crown Ether CSP | Method B: Macrocyclic Glycopeptide |

| Primary Interaction | Host-Guest Inclusion Complex | Hydrogen Bonding & Dipole-Dipole |

| Mobile Phase | Aqueous pH 1.5 (HClO₄ or TFA) | Polar Organic (MeOH + Acetic Acid/TEA) |

| Optimal Temperature | 5 °C – 15 °C (Enthalpy-driven) | 20 °C – 25 °C (Ambient) |

| Expected Retention (k') | 2.0 – 5.0 | 1.5 – 3.5 |

| MS Compatibility | Yes (Must substitute HClO₄ with TFA) | Yes (Additives are volatile) |

| Preparative Suitability | Poor (Difficult to remove aqueous acid) | Excellent (Easy solvent evaporation) |

| Analyte State | Fully Protonated (-NH₃⁺) | Transiently Ionized |

References

-

Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 2021.[Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science, 2023.[Link]

-

Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 2021.[Link]

Synthesis and Pharmacological Evaluation of N-(2-Hydroxyethyl) Cinnamamide Derivatives for Anticonvulsant Activity

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of novel antiseizure medications (ASMs) with high efficacy and minimal neurotoxicity remains a critical priority in medicinal chemistry. The cinnamamide pharmacophore—specifically the N-(3-aryl-2-propenoyl)amido moiety—has been identified as a highly active structural scaffold for anticonvulsant properties .

Within this class, N-(2-hydroxyethyl) cinnamamide derivatives (structurally related to the myorelaxant idrocilamide) have demonstrated profound protection against generalized tonic-clonic seizures . The incorporation of the 2-hydroxyethyl group is a deliberate structural choice: it enhances the molecule's hydrogen-bonding capacity, which improves aqueous solubility and facilitates optimal binding interactions with voltage-gated sodium channels and GABAergic targets in the central nervous system (CNS).

Synthetic Strategy & Workflow

The synthesis of N-(2-hydroxyethyl) cinnamamide derivatives is most efficiently achieved via a two-step N-acylation protocol.

-

Step 1: Carboxylic Acid Activation. The substituted cinnamic acid is reacted with thionyl chloride (SOCl₂) to form a highly electrophilic cinnamoyl chloride intermediate.

-

Causality: SOCl₂ converts the hydroxyl group of the carboxylic acid into a superior leaving group (chloride), significantly lowering the activation energy required for the subsequent nucleophilic attack .

-

-

Step 2: Nucleophilic Acyl Substitution (N-Acylation). The cinnamoyl chloride is reacted with ethanolamine in the presence of a weak base (e.g., pyridine) at 0°C.

-

Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the ethanolamine nucleophile. Maintaining the reaction at 0°C provides kinetic control, favoring N-acylation over O-acylation (esterification) due to the higher intrinsic nucleophilicity of the primary amine compared to the primary alcohol .

-

Fig 1. Two-step synthetic pathway for N-(2-hydroxyethyl) cinnamamide derivatives.

Detailed Experimental Protocols

Self-Validating System: The following protocols incorporate real-time reaction monitoring (TLC) and post-synthetic structural validation (NMR/IR) to ensure high fidelity, chemoselectivity, and reproducibility.

Protocol A: Synthesis of Cinnamoyl Chloride Intermediates

-

Reagent Loading: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 0.01 mol of the selected cinnamic acid (e.g., trans-cinnamic acid or (E)-3-(3-fluorophenyl)acrylic acid).

-

Activation: Add 0.04 mol (approx. 2.9 mL) of thionyl chloride (SOCl₂). Caution: SOCl₂ is highly corrosive and reacts violently with water; perform strictly in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–5 hours.

-

In-Process Validation (TLC): Quench a 10 µL aliquot in methanol (forming the methyl ester in situ) and check against the starting material via TLC (Hexane:EtOAc, 3:1) to confirm the complete consumption of the carboxylic acid.

-

Concentration: Remove excess SOCl₂ by vacuum distillation. The resulting crude cinnamoyl chloride is highly moisture-sensitive and must be used immediately in the next step without further purification.

Protocol B: Synthesis of N-(2-Hydroxyethyl) Cinnamamide

-

Preparation of Amine Solution: Dissolve 0.01 mol of ethanolamine and 0.01 mol of anhydrous pyridine in 10 mL of anhydrous acetone. Cool the solution to exactly 0°C using an ice-water bath.

-

Acylation: Dissolve the crude cinnamoyl chloride (from Protocol A) in 10 mL of anhydrous acetone. Add this solution dropwise to the amine mixture over 30 minutes while strictly maintaining the temperature at 0°C under continuous magnetic stirring.

-

Reaction Propagation: Allow the mixture to gradually warm to room temperature and stir for an additional 2–4 hours.

-

Work-up & Extraction: Pour the mixture into 50 mL of crushed ice water. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers sequentially with 5% HCl (to remove excess pyridine/amine), 5% NaHCO₃ (to neutralize unreacted acid), and brine.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield the pure N-(2-hydroxyethyl) cinnamamide derivative.

-

Structural Validation: Confirm the structure using FT-IR (amide I band ~1650 cm⁻¹, amide II band ~1550 cm⁻¹, broad OH stretch ~3300 cm⁻¹) and ¹H-NMR (look for characteristic trans-alkene doublets at ~6.5 and ~7.5 ppm with a coupling constant J ≈ 16 Hz).

Pharmacological Evaluation Protocol

To establish the therapeutic window of the synthesized derivatives, in vivo screening is conducted using the Maximal Electroshock (MES) test for efficacy (the gold standard for generalized tonic-clonic seizures) and the Rotarod test for neurotoxicity.

Fig 2. Pharmacological evaluation workflow for determining the Protective Index.

Protocol C: MES & Rotarod Testing

-

Animal Preparation: Utilize adult male Swiss albino mice (20–25 g). Fast the animals for 12 hours prior to the experiment with free access to water.

-

Dosing: Administer the synthesized compounds intraperitoneally (i.p.) suspended in a 0.5% methylcellulose vehicle.

-

MES Test (Efficacy): 30 minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extensor component of the seizure. Calculate the Median Effective Dose (ED₅₀) using probit analysis.

-

Rotarod Test (Neurotoxicity): Train mice to balance on a rotating rod (10 rpm). Administer the test compound. 30 minutes post-administration, place the mice on the rod. Endpoint: Neurotoxicity is indicated if the animal fails to maintain equilibrium for at least 1 minute in three successive trials. Calculate the Median Toxic Dose (TD₅₀).

-

Therapeutic Index: Calculate the Protective Index (PI) as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a safer drug profile.

Data Presentation

The following table summarizes the quantitative pharmacological data for the unsubstituted N-(2-hydroxyethyl) cinnamamide (Compound I) and its 3-fluoro derivative (Compound 1d), compared against the standard antiepileptic drug, Carbamazepine .

| Compound | R-Substitution | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

| Compound I | H | 17.7 | 154.9 | 8.8 |

| Compound 1d | 3-Fluoro | 17.0 | 211.1 | 12.4 |

| Carbamazepine | N/A (Standard) | 11.8 | 64.0 | 5.4 |

Table 1: Anticonvulsant activity (MES test) and neurotoxicity (Rotarod test) in mice (i.p. administration).